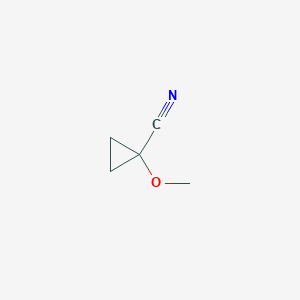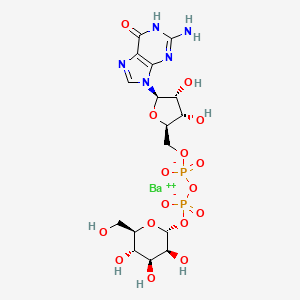
GUanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt is a complex organic compound that plays a significant role in various biochemical processes. It is a derivative of guanosine diphosphate (GDP) and is often used in research related to nucleotide sugars and glycosylation processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt typically involves the phosphorylation of guanosine followed by the esterification with alpha-D-mannopyranosyl. The reaction conditions often require the presence of specific catalysts and controlled pH levels to ensure the correct formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to maximize yield and purity. The final product is usually purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
Guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic solution.
Substitution: Nucleophiles like hydroxide ions in a basic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester with additional oxygen-containing functional groups.
科学研究应用
Guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in the synthesis of nucleotide sugars.
Biology: In studies related to glycosylation and cellular signaling pathways.
Medicine: As a potential therapeutic agent in the treatment of diseases related to glycosylation defects.
Industry: In the production of biopharmaceuticals and diagnostic reagents.
作用机制
The compound exerts its effects by participating in glycosylation processes, where it acts as a donor of mannose residues. It interacts with specific enzymes, such as glycosyltransferases, to facilitate the transfer of mannose to target molecules. This process is crucial for the proper functioning of various cellular pathways, including protein folding and signal transduction.
相似化合物的比较
Similar Compounds
Guanosine 5’-diphosphate (GDP): A precursor to guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester.
Guanosine 5’-triphosphate (GTP): Another nucleotide involved in cellular signaling.
GDP-mannose: A similar compound that also participates in glycosylation processes.
Uniqueness
Guanosine 5-(trihydrogen diphosphate), P-alpha-D-mannopyranosyl ester, xbarium salt is unique due to its specific ester linkage with alpha-D-mannopyranosyl, which makes it particularly useful in studies related to mannose metabolism and glycosylation.
This compound’s unique structure and properties make it a valuable tool in various scientific research applications, contributing to our understanding of complex biochemical processes.
属性
分子式 |
C16H23BaN5O16P2 |
|---|---|
分子量 |
740.7 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;barium(2+) |
InChI |
InChI=1S/C16H25N5O16P2.Ba/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15;/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28);/q;+2/p-2/t4-,5-,7-,8-,9+,10-,11+,14-,15-;/m1./s1 |
InChI 键 |
WJKFJPIRDHGTRH-IERNEBSOSA-L |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Ba+2] |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N.[Ba+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


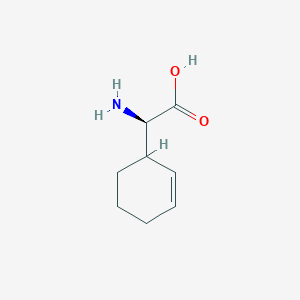
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B15278026.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)
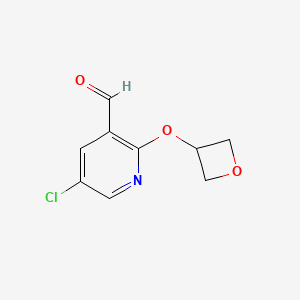
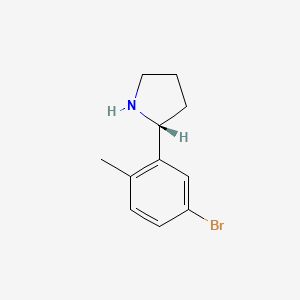
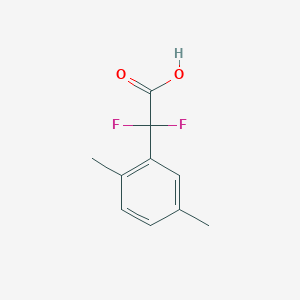

![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B15278068.png)
![2-Benzyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B15278070.png)
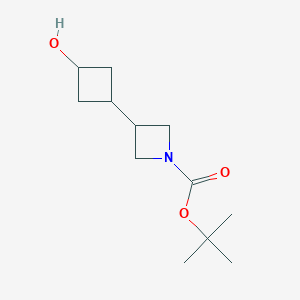

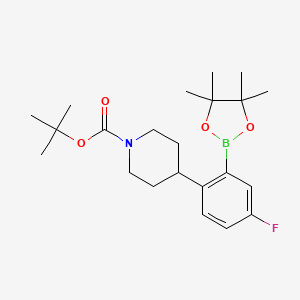
![5-[Methyl(prop-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B15278108.png)
